molecular formula C11H9NO3 B6285554 2-methyl-3-(prop-2-ynoylamino)benzoic acid CAS No. 1342365-77-8

2-methyl-3-(prop-2-ynoylamino)benzoic acid

Cat. No.: B6285554
CAS No.: 1342365-77-8
M. Wt: 203.2
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Description

2-methyl-3-(prop-2-ynoylamino)benzoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of benzoic acid, featuring a methyl group and a prop-2-ynoylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(prop-2-ynoylamino)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzoic acid and propargylamine.

    Amidation Reaction: The carboxyl group of 2-methylbenzoic acid reacts with propargylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(prop-2-ynoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-methyl-3-(prop-2-ynoylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-(prop-2-ynoylamino)benzoic acid involves its interaction with specific molecular targets. The prop-2-ynoylamino group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzoic acid: Lacks the prop-2-ynoylamino group, making it less reactive in certain contexts.

    3-(prop-2-ynoylamino)benzoic acid: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

    2-methyl-3-aminobenzoic acid: Contains an amino group instead of the prop-2-ynoylamino group, leading to different reactivity and applications.

Properties

CAS No.

1342365-77-8

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

91

Origin of Product

United States

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